![molecular formula C14H17NO3S B2686116 (E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 1351664-07-7](/img/structure/B2686116.png)
(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a furan ring, a spirocyclic system containing oxygen, sulfur, and nitrogen atoms, and an enone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a furan-2-carbaldehyde with a spirocyclic amine under basic conditions to form the intermediate. This intermediate is then subjected to a Claisen-Schmidt condensation with an appropriate ketone to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined using techniques such as crystallization or chromatography to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The spirocyclic system can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving spirocyclic compounds.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Industry: Use in the development of new materials with unique properties due to its spirocyclic structure.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets due to its diverse functional groups. The furan ring and enone moiety may participate in π-π interactions with aromatic residues in proteins, while the spirocyclic system could interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions. These interactions could modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one: Unique due to its combination of a furan ring, spirocyclic system, and enone moiety.
Spirocyclic compounds: Similar in having a spirocyclic system but may lack the furan ring or enone moiety.
Furan derivatives: Contain the furan ring but may not have the spirocyclic system or enone moiety.
Uniqueness
The uniqueness of (E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)prop-2-en-1-one lies in its combination of a furan ring, spirocyclic system, and enone moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(4-3-12-2-1-9-17-12)15-7-5-14(6-8-15)18-10-11-19-14/h1-4,9H,5-8,10-11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFARKPCOMZYQE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCS2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
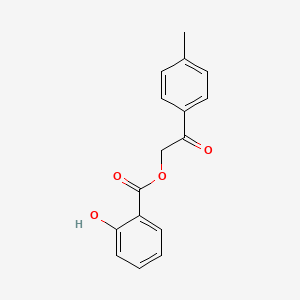
![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2686034.png)
![3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2686036.png)

![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2686039.png)
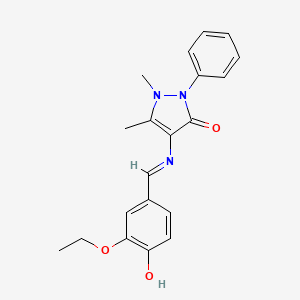
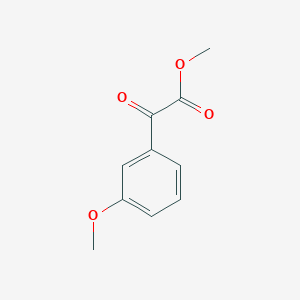

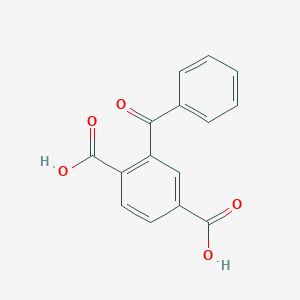
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2686050.png)

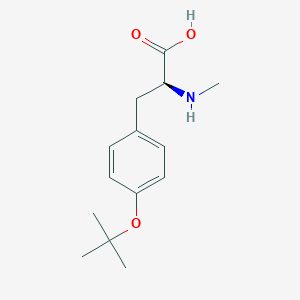
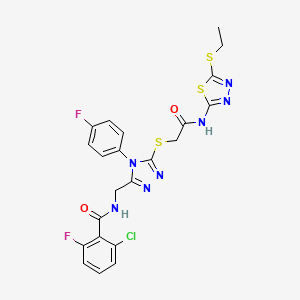
![4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one](/img/structure/B2686055.png)
